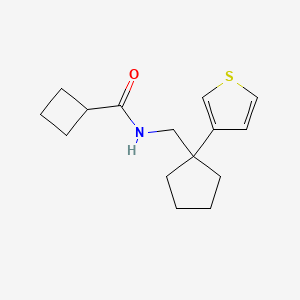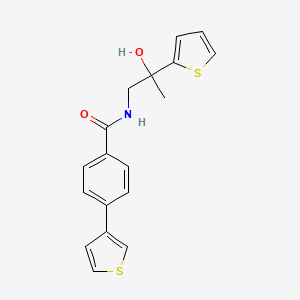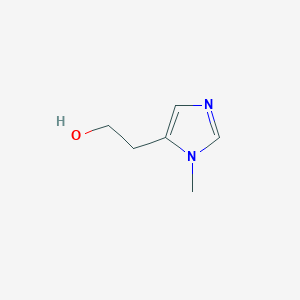
2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol” is a chemical compound with the CAS number 802027-25-4 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular weight of “this compound” is 126.16 . The InChI code for this compound is 1S/C6H10N2O/c1-8-5-7-4-6 (8)2-3-9/h4-5,9H,2-3H2,1H3 .科学的研究の応用
Catalysis in Transesterification/Acylation Reactions
Imidazol-2-ylidenes, a family of N-heterocyclic carbenes (NHC), which include 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol, have been identified as efficient catalysts in transesterification reactions between esters and alcohols. These compounds are effective in the acylation of alcohols with vinyl acetate at room temperature and can react with methyl esters and primary alcohols to form corresponding esters efficiently (Grasa et al., 2002).
DNA Binding and Nuclease Activity
Cu(II) complexes of tridentate ligands, including those with this compound, have shown significant DNA binding propensity and nuclease activity. These complexes demonstrate minor structural changes in calf thymus DNA upon binding and exhibit higher DNA cleavage activity in the presence of a reducing agent (Kumar et al., 2012).
Intramolecular Hydroalkoxylation and Hydroamination
(IPr)Cu(Me) complexes, with IPr including this compound, have been used to catalyze the intramolecular addition of O–H and N–H bonds across carbon–carbon triple bonds. These reactions form 5- or 6-membered rings with exocyclic methylene groups for ether products, demonstrating the compound's versatility in chemical synthesis (Pouy et al., 2012).
Metal–Organic Frameworks (MOFs)
This compound has been used in the construction of a variety of novel metal–organic frameworks (MOFs). These MOFs, featuring different flexible bis(imidazole) ligands, exhibit diverse structures like self-penetrating networks and corrugated 2D networks, highlighting the adaptability of the compound in the design of complex molecular architectures (Sun et al., 2010).
Mercury(II) Partitioning in Aqueous Solutions
A study on the partitioning of mercury(ii) from aqueous solutions using a hydrophobic ethylene-glycol functionalized bis-imidazolium ionic liquid, related to this compound, demonstrated the compound's utility in environmental chemistry. This research opens up potential applications in the extraction and environmental remediation of heavy metals (Holbrey et al., 2003).
Protic Hydroxylic Ionic Liquids
This compound has been investigated in the synthesis of protic hydroxylic ionic liquids, which are characterized by their low glass transition temperature and high conductivity. These properties suggest potential applications in various industrial processes (Shevchenko et al., 2017).
Corrosion Inhibition
Imidazoline derivative compounds, synthesized from this compound, have been evaluated as corrosion inhibitors for carbon steel in chloride solutions. Their effectiveness in reducing corrosion suggests potential applications in industrial maintenance and oilfield mining (Wahyuningrum et al., 2008).
Catalysis in C-N Bond Formation
Ruthenium(II) complexes with this compound ligands have been found to be efficient catalysts for C-N bond formation via hydrogen-borrowing methodology. These complexes have shown effectiveness in various reactions, including the selective mono-N-methylation of anilines, highlighting their potential in organic synthesis (Donthireddy et al., 2020).
Safety and Hazards
The safety information for “2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol” indicates that it may cause skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
2-(3-methylimidazol-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-8-5-7-4-6(8)2-3-9/h4-5,9H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMVPDIGCAXICP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
802027-25-4 |
Source


|
| Record name | 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{3-[(4-Benzoylpiperazin-1-yl)sulfonyl]phenyl}amine](/img/structure/B2837171.png)
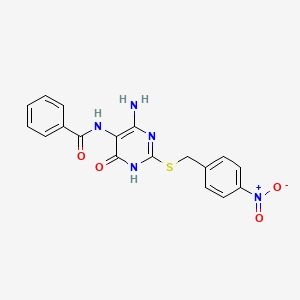
![N-(4-chlorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2837176.png)
![N-(2-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2837179.png)
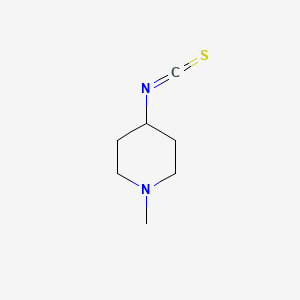
![3-(Trifluoromethyl)-5,8-bis[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyridazine](/img/structure/B2837183.png)
![3-Isopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2837185.png)
![2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B2837186.png)
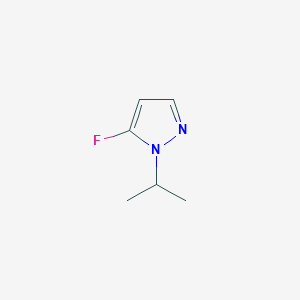
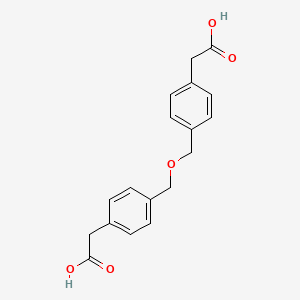
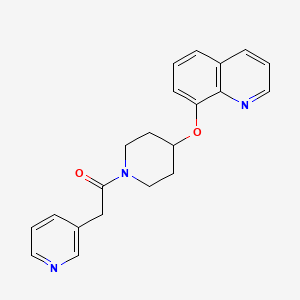
![5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-[(2-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2837192.png)
